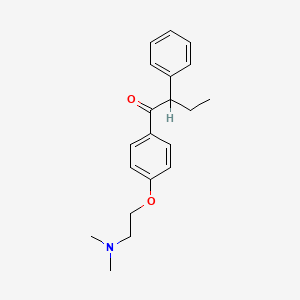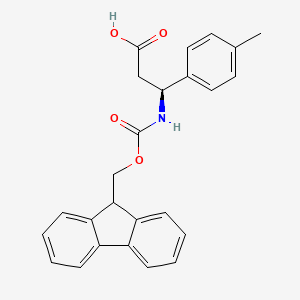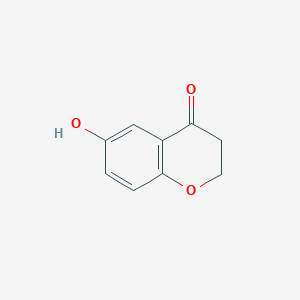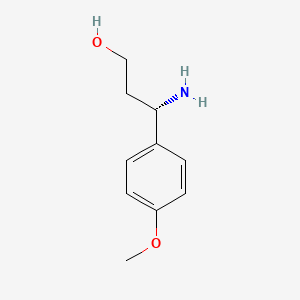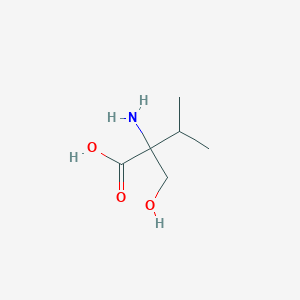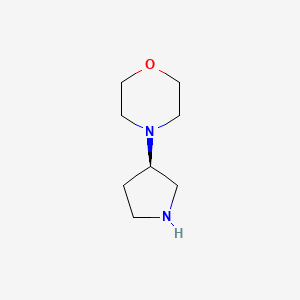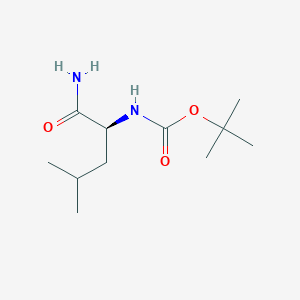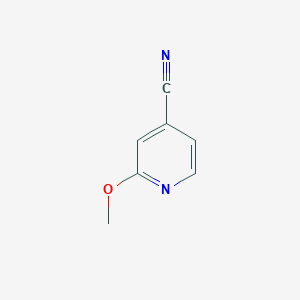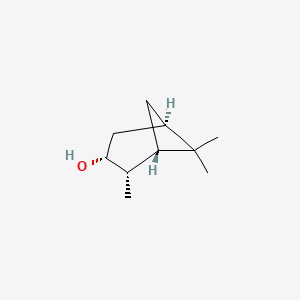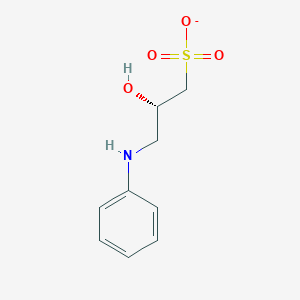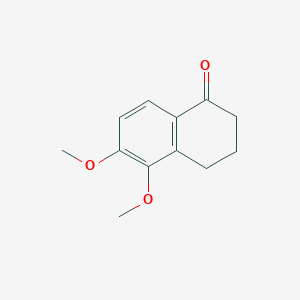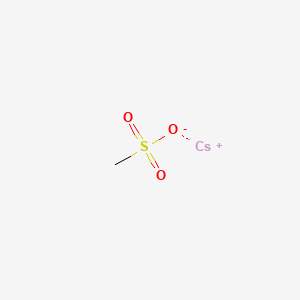
メタンスルホン酸セシウム
概要
説明
Cesium methanesulfonate is a white solid compound with the chemical formula CH₃O₃SCs and a molecular weight of 228.00 g/mol . It is known for its high solubility and thermal stability. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
科学的研究の応用
Cesium methanesulfonate has several scientific research applications, including:
作用機序
Target of Action
Cesium methanesulfonate primarily targets potassium (K+) channels . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as signal transduction, muscle contraction, and hormone secretion.
Mode of Action
Cesium methanesulfonate acts as a potassium channel blocker . By blocking these channels, cesium methanesulfonate prevents the flow of potassium ions, which can alter the electrical potential of cells. This can lead to changes in cell signaling and function.
Biochemical Pathways
The blocking of potassium channels by cesium methanesulfonate can affect various biochemical pathways. For instance, it can influence the action potential of neurons, affecting neural signaling pathways. It can also impact muscle contraction and relaxation by altering the electrical potential across muscle cell membranes .
Result of Action
The primary result of cesium methanesulfonate’s action is the alteration of the electrical potential across cell membranes due to the blocking of potassium channels . This can lead to changes in cell signaling, muscle contraction, and other physiological processes.
Action Environment
The action of cesium methanesulfonate can be influenced by various environmental factors. For example, the presence of other ions can affect its ability to block potassium channels. Additionally, the physiological state of the target cells, such as their membrane potential and ion concentrations, can also influence the efficacy of cesium methanesulfonate .
生化学分析
Biochemical Properties
Cesium methanesulfonate plays a crucial role in biochemical reactions. It acts as a current carrier, with cesium acting as a potassium (K+) channel blocker . This means that cesium methanesulfonate can interact with various enzymes and proteins involved in potassium ion transport. The nature of these interactions is primarily inhibitory, as cesium blocks the activity of potassium channels .
Cellular Effects
In terms of cellular effects, cesium methanesulfonate influences cell function by altering ion transport processes. By blocking potassium channels, it can affect cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of cesium methanesulfonate primarily involves its interaction with potassium channels. As a potassium channel blocker, cesium methanesulfonate can inhibit or activate enzymes, leading to changes in gene expression
Metabolic Pathways
It is known that methanesulfonate is not transported through chloride (Cl-) channels
Transport and Distribution
Cesium methanesulfonate is used as a component of intracellular recording solutions of electrodes for patch clamp techniques This suggests that it can be transported and distributed within cells
準備方法
Cesium methanesulfonate can be synthesized through the reaction of methanesulfonic acid with cesium hydroxide or cesium carbonate . The reaction typically involves dissolving cesium carbonate in aqueous methanesulfonic acid, followed by evaporation to dryness and recrystallization from water. The resulting product is then dried at elevated temperatures to obtain pure cesium methanesulfonate .
化学反応の分析
Cesium methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, acting as a ligand in coordination chemistry.
Oxidation and Reduction: While specific oxidation and reduction reactions involving cesium methanesulfonate are less common, it can be involved in redox reactions depending on the reagents and conditions used.
Common reagents used in these reactions include methanesulfonic acid, cesium hydroxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Cesium methanesulfonate can be compared with other methanesulfonate salts, such as:
- Sodium methanesulfonate
- Potassium methanesulfonate
- Magnesium methanesulfonate
What sets cesium methanesulfonate apart is its unique combination of cesium and methanesulfonate, which provides specific properties such as high solubility, thermal stability, and its ability to block potassium channels without affecting chloride channels .
特性
IUPAC Name |
cesium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKJXRLREATOMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CsO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408781 | |
| Record name | Cesium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-61-0 | |
| Record name | Cesium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of cesium methanesulfonate in neuroscience research?
A1: Cesium methanesulfonate is primarily used in electrophysiology as a component of intracellular recording solutions. [, , ] Its purpose is to block potassium channels, thus facilitating the study of other ionic currents. [, ]
Q2: How does cesium methanesulfonate affect the reversal potential of inhibitory postsynaptic currents (IPSCs)?
A2: Studies using cesium methanesulfonate-containing recording solutions have shown that it does not significantly alter the reversal potential of IPSCs. [] This finding suggests that the IPSCs under investigation are primarily mediated by chloride ion channels, not potassium channels. []
Q3: Can you elaborate on the use of cesium methanesulfonate in studying the effects of GABAB receptor agonists?
A3: Researchers use cesium methanesulfonate in recording pipettes to isolate the presynaptic effects of GABAB receptor agonists. [] By blocking postsynaptic GABAB responses with cesium methanesulfonate, scientists can specifically observe the agonist's impact on neurotransmitter release from presynaptic terminals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

